2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in cancer treatment and immunomodulation. Its unique structure, which includes a piperidinyl and isoindole-dione moiety, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a piperidinyl derivative with an isoindole-dione precursor under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoindole-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Inhibiting specific enzymes or proteins involved in disease pathways.
Medicine: Particularly in cancer therapy, where it acts as an immunomodulatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through modulation of the immune system. It targets specific proteins involved in immune responses, such as cereblon, which is part of the E3 ubiquitin ligase complex. By binding to cereblon, it alters the degradation of key regulatory proteins, leading to enhanced immune responses against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory effects but with significant side effects.
Lenalidomide: A more potent analog with fewer side effects.
Pomalidomide: Another analog with enhanced efficacy in cancer treatment.
Uniqueness
2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione stands out due to its unique ethynyl group, which allows for additional chemical modifications and potentially broader applications in medicinal chemistry .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-ethynylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-2-8-4-3-5-9-12(8)15(21)17(14(9)20)10-6-7-11(18)16-13(10)19/h1,3-5,10H,6-7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUOOBXPGMZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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